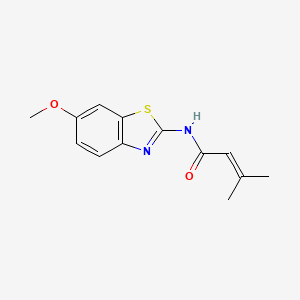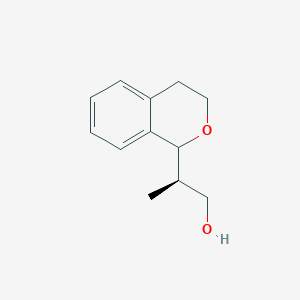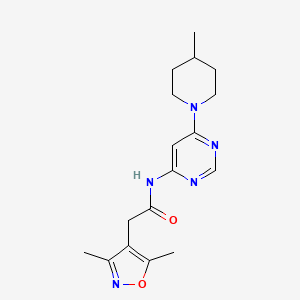![molecular formula C7H10N2O2S B2450248 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid CAS No. 1485749-64-1](/img/structure/B2450248.png)
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid” is a compound that contains a thiazole ring. Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Biological Activity :
- 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid derivatives exhibit antimicrobial properties and have been found to promote plant growth and increase seed yield and oil content in rapeseed (Mickevičius et al., 2013).
Combinatorial Library Synthesis :
- This compound is used in the synthesis of combinatorial libraries, which are collections of structurally diverse compounds for drug discovery. The process involves creating derivatives of the compound to explore various biological activities (Zhuravel et al., 2005).
Potentiating AMPA Receptors :
- Derivatives of this compound have been explored as potentiators for AMPA receptors, which are involved in fast synaptic transmission in the central nervous system (Shepherd et al., 2002).
Antitumor and Antifilarial Agents :
- Some derivatives of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid have shown potential as antitumor and antifilarial agents. They have been observed to inhibit leukemia cell proliferation and demonstrate in vivo antifilarial activity (Kumar et al., 1993).
Enantioselective Synthesis :
- The compound is used in enantioselective synthesis, which is crucial for creating drugs with specific three-dimensional structures that fit their target molecules (Pajouhesh et al., 2000).
Anti-Diabetic Agents :
- S-substituted acetamide derivatives of this compound have been synthesized and evaluated for their anti-diabetic potential. They show promising enzyme inhibition activity against α-glucosidase, a key enzyme in diabetes management (Abbasi et al., 2020).
Fungicidal and Antivirus Activity :
- Novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, related to the compound , have exhibited good fungicidal and antivirus activities, suggesting potential applications in agriculture and healthcare (Fengyun et al., 2015).
Antimicrobial Activity and Coating Applications :
- Coumarin-thiazole derivatives of this compound have been studied for their antimicrobial activities. These compounds, when incorporated into polymers like polyurethane varnish, exhibit good antimicrobial effects, suggesting potential in creating antimicrobial surfaces and coatings (El‐Wahab et al., 2014).
Corrosion Inhibitor :
- A study has shown that 2-amino-4-methyl-thiazole, a related compound, can serve as an effective corrosion inhibitor for mild steel in acidic environments, indicating potential industrial applications (Yüce et al., 2014).
Future Directions
Thiazoles are an important class of compounds in medicinal chemistry, and there is ongoing research into the design and development of different thiazole derivatives . Future research could focus on the synthesis, characterization, and biological evaluation of “2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid” and related compounds.
properties
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-3-12-7(8-4)9-5(2)6(10)11/h3,5H,1-2H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSQOUBWSOTEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2450167.png)

![4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2450169.png)
![2-(3,4-dimethylphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450171.png)

![Ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoate](/img/structure/B2450173.png)
![(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2450177.png)


![2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2450181.png)



![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2450188.png)